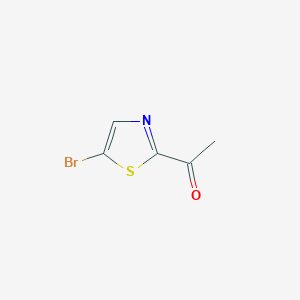
1-(5-Bromothiazol-2-yl)ethanone
Vue d'ensemble
Description
“1-(5-Bromothiazol-2-yl)ethanone” is a chemical compound with the molecular formula C5H4BrNOS. It has a molecular weight of 206.06 g/mol . The compound is typically a white to yellow solid or semi-solid or liquid .
Molecular Structure Analysis
The molecular structure of “1-(5-Bromothiazol-2-yl)ethanone” consists of a five-membered thiazole ring attached to an ethanone group . The InChI code for the compound is 1S/C5H4BrNOS/c1-3(8)4-2-7-5(6)9-4/h2H,1H3 .Chemical Reactions Analysis
Specific chemical reactions involving “1-(5-Bromothiazol-2-yl)ethanone” are not available in the retrieved data. Thiazole compounds, in general, are known to participate in various chemical reactions due to the presence of nitrogen and sulfur atoms in the ring structure .Physical And Chemical Properties Analysis
“1-(5-Bromothiazol-2-yl)ethanone” is a white to yellow solid or semi-solid or liquid . It is stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique
Synthesis and Biological Activities
1-(5-Bromothiazol-2-yl)ethanone is a key intermediate in the synthesis of various bioactive molecules. Research has shown its utility in the synthesis of new derivatives with significant biological activities. For instance, Abdel‐Aziz et al. (2011) prepared derivatives from this compound, demonstrating potent immunosuppressive and immunostimulatory effects on macrophages and T-lymphocytes, as well as inhibitory effects on LPS-stimulated NO generation. These compounds also exhibited strong cytotoxicity against several cancer cell lines, highlighting their potential as multipotent compounds with promising biological activities (Abdel‐Aziz, Hamdy, Gamal-Eldeen, & Fakhr, 2011).
Anticholinesterase Activities
Another study by Mohsen et al. (2014) explored the anticholinesterase activities of tetrazole derivatives synthesized from 1-(5-bromothiazol-2-yl)ethanone. This research aimed at investigating these compounds' potential in treating conditions such as Alzheimer's disease. The findings indicated that certain derivatives exhibited significant inhibitory effects on acetylcholinesterase, suggesting their potential therapeutic applications in neurodegenerative diseases (Mohsen, Yurttaş, Özdemir, Turan-Zitouni, & Kaplancıklı, 2014).
Antimicrobial and Antitubercular Activities
Research into new antimicrobial and antitubercular agents has also involved 1-(5-bromothiazol-2-yl)ethanone derivatives. Vekariya et al. (2017) synthesized imidazo[2,1-b]thiazole derivatives and assessed their antimicrobial, antimalarial, and antitubercular activities. The study found that these compounds showed good to excellent antibacterial activity, with some analogs demonstrating promising antimalarial activity. This underscores the compound's role in developing new therapeutic agents against infectious diseases (Vekariya, Patel, Vekariya, Prajapati, Rajani, Rajani, & Patel, 2017).
Synthesis of Benzimidazole Derivatives with Anticancer Activity
Furthermore, the utility of 1-(5-bromothiazol-2-yl)ethanone extends to the synthesis of benzimidazole derivatives with anticancer activity. Rashid et al. (2014) developed substituted benzimidazole derivatives and evaluated them for anticancer activity. One compound, in particular, showed notable growth inhibition against several cancer cell lines, highlighting the scaffold's potential in anticancer drug development (Rashid, Husain, Shaharyar, & Sarafroz, 2014).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propriétés
IUPAC Name |
1-(5-bromo-1,3-thiazol-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNOS/c1-3(8)5-7-2-4(6)9-5/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNZWFBZBNHQOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=C(S1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652324 | |
| Record name | 1-(5-Bromo-1,3-thiazol-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromothiazol-2-yl)ethanone | |
CAS RN |
774230-98-7 | |
| Record name | 1-(5-Bromo-1,3-thiazol-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(5-bromo-1,3-thiazol-2-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

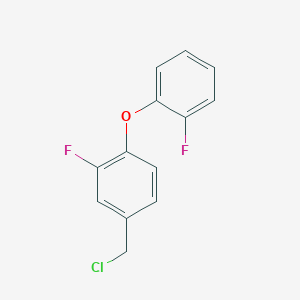


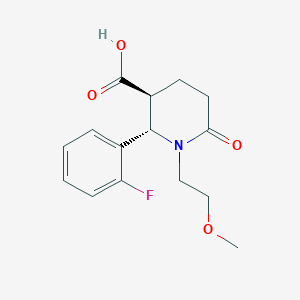


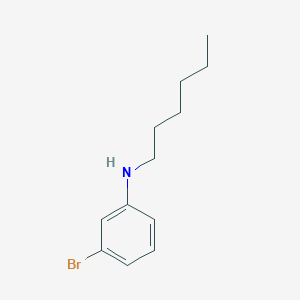
![1-{2-[(2-Aminoethyl)sulfanyl]ethoxy}-3-bromobenzene](/img/structure/B1517204.png)
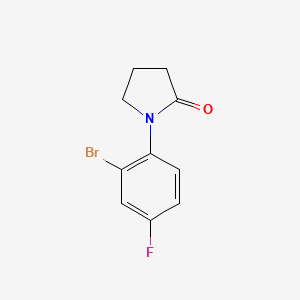
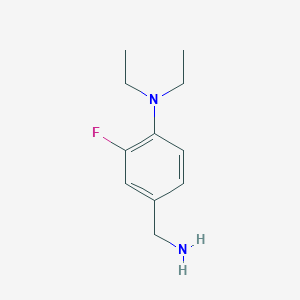
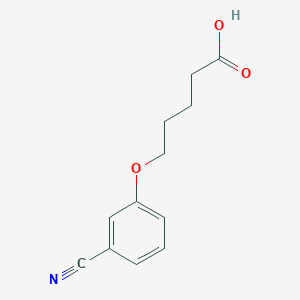
![1-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]propan-2-one](/img/structure/B1517213.png)
![N-{1-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]cyclopentyl}acetamide](/img/structure/B1517214.png)
![2-({5-[(2,3-Dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B1517216.png)